Acetic acid;oxepan-2-ylmethanol

Description

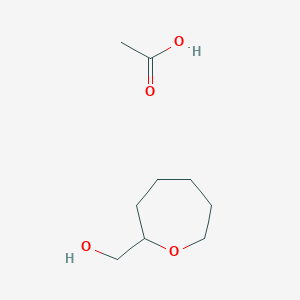

Acetic acid (CH₃COOH) is a simple carboxylic acid widely used in industrial and laboratory settings. It is a key component in vinegar (5–20% concentration) and serves as a precursor in synthesizing polymers, solvents, and pharmaceuticals . Its production primarily involves methanol carbonylation or acetaldehyde oxidation .

Oxepan-2-ylmethanol is a seven-membered cyclic ether alcohol (C₆H₁₂O₂), structurally characterized by an oxepane ring (a saturated oxygen-containing heterocycle) with a hydroxymethyl group at the 2-position. This compound is notable in pharmaceutical research, particularly in synthesizing zanamivir analogues—neuraminidase inhibitors for influenza treatment . Honda et al. (as cited in ) developed synthetic routes to oxepan-2-yl derivatives by modifying the C-6 glycerol side chain of zanamivir, highlighting its role in enhancing drug stability and activity.

Properties

CAS No. |

52426-81-0 |

|---|---|

Molecular Formula |

C9H18O4 |

Molecular Weight |

190.24 g/mol |

IUPAC Name |

acetic acid;oxepan-2-ylmethanol |

InChI |

InChI=1S/C7H14O2.C2H4O2/c8-6-7-4-2-1-3-5-9-7;1-2(3)4/h7-8H,1-6H2;1H3,(H,3,4) |

InChI Key |

CSXZQXQBGXOHSN-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)O.C1CCC(OCC1)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;oxepan-2-ylmethanol can be achieved through the esterification of acetic acid with oxepan-2-ylmethanol. This reaction typically involves heating acetic acid and oxepan-2-ylmethanol in the presence of an acid catalyst, such as concentrated sulfuric acid, to form the ester. The reaction conditions may vary, but a common approach is to heat the mixture under reflux for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and crystallization may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;oxepan-2-ylmethanol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of acetic acid;oxepan-2-ylmethanol depends on its chemical structure and the specific reactions it undergoes. The ester group can participate in hydrolysis reactions, leading to the release of acetic acid and oxepan-2-ylmethanol. The oxepane ring may interact with various molecular targets, influencing biological pathways and processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Functional Analogues

Cyclic Ether Alcohols

Oxepan-2-ylmethanol belongs to a class of cyclic ether alcohols. Key comparisons include:

- Tetrahydrofuran-2-ylmethanol (THF-2-ylmethanol): A five-membered cyclic ether alcohol.

- Tetrahydropyran-2-ylmethanol (THP-2-ylmethanol): A six-membered analogue. Larger rings (e.g., oxepane) exhibit greater conformational flexibility, improving solubility in nonpolar solvents .

Table 1: Physical Properties of Cyclic Ether Alcohols

| Compound | Ring Size | Boiling Point (°C) | Water Solubility (g/100 mL) |

|---|---|---|---|

| Tetrahydrofuran-2-ylmethanol | 5 | ~160–165 | High (>50) |

| Tetrahydropyran-2-ylmethanol | 6 | ~190–200 | Moderate (~20) |

| Oxepan-2-ylmethanol | 7 | ~210–220 (estimated) | Low (<10) |

Data inferred from ring size trends and analogous compounds

Acetic Acid Mixtures

Acetic acid is frequently mixed with alcohols (e.g., methanol, ethanol) in esterification reactions. For example:

- Acetic acid + methanol: Forms methyl acetate and water via acid-catalyzed esterification. Kinetic studies show reaction rates depend on catalyst type (homogeneous vs. heterogeneous) and water inhibition .

- Acetic acid + oxepan-2-ylmethanol: Potential esterification to form oxepan-2-ylmethyl acetate. The bulky oxepane ring may sterically hinder reaction kinetics compared to methanol .

Table 2: Esterification Kinetics of Acetic Acid with Alcohols

| Alcohol | Rate Constant (k, L/mol·min) | Activation Energy (kJ/mol) |

|---|---|---|

| Methanol | 0.15–0.25 (homogeneous) | 45–55 |

| Ethanol | 0.10–0.18 (heterogeneous) | 50–60 |

| Oxepan-2-ylmethanol* | ~0.05–0.10 (estimated) | >60 |

Data adapted from ; *estimated based on steric effects

Analytical Methods

Gas chromatography (GC) with thermal conductivity detection (TCD) is a standard method for analyzing acetic acid mixtures. Key findings include:

- Retention Times: Acetic acid (13.5 min), methanol (7.2 min), methyl acetate (12.8 min), and water (4.1 min) under optimized GC conditions (Porapak-Q column, H₂ carrier gas) .

- Calibration : Linear relationships between peak area and concentration (wt% or mol%) enable accurate quantification .

Table 3: GC Retention Times and Detection Limits

| Compound | Retention Time (min) | Detection Limit (ppm) |

|---|---|---|

| Acetic acid | 13.5 | 50 |

| Methanol | 7.2 | 30 |

| Oxepan-2-ylmethanol* | ~18–20 (estimated) | >100 |

Estimated based on molecular weight and polarity trends

Industrial and Pharmaceutical Relevance

- Acetic Acid: Dominates in vinyl acetate monomer (VAM) and terephthalic acid production. The Cativa process (iridium catalyst) reduces water content and byproducts compared to the Monsanto process .

- Oxepan-2-ylmethanol: Enhances drug bioavailability in zanamivir analogues by mimicking glycerol side chains. Larger rings improve metabolic stability over smaller analogues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.